Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

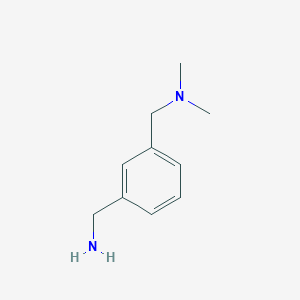

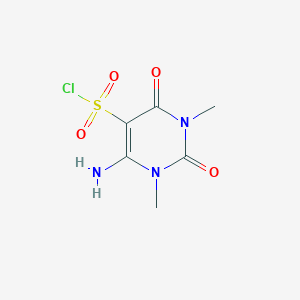

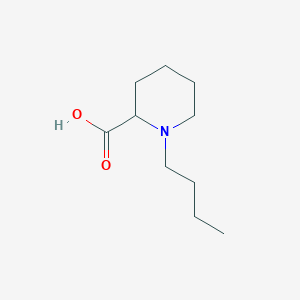

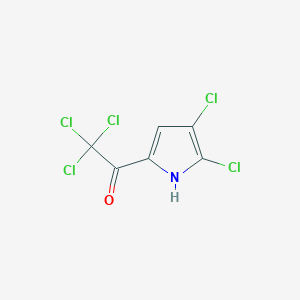

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of more complex molecules. The compound is characterized by the presence of a dihydropyridine core, a cyano group, and a carboxylate ester functionality, which are common structural motifs in compounds with biological activity.

Synthesis Analysis

The synthesis of related methyl dihydropyridine derivatives has been reported through various methods. A green and convenient approach for the synthesis of methyl dihydropyridine derivatives was described using a one-pot, multi-component reaction in water, which is catalyst-free and atom-economical . Another study reported the synthesis of ethyl esters of dihydropyridine derivatives, which upon hydrolysis and decarboxylation yielded compounds with potential pharmacological activities . Additionally, the synthesis of methyl 4-aryl dihydropyridine derivatives was achieved by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide .

Molecular Structure Analysis

The molecular structure of ethyl 5-cyano dihydropyridine derivatives has been characterized using X-ray crystallography. The solid-state conformation was compared with other derivatives and analyzed using quantum chemical methods to study the structure-activity relationship . This analysis is crucial for understanding how structural variations can affect the biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of dihydropyridine derivatives has been explored in various chemical reactions. Novel Michael-Wittig reactions were used to synthesize highly functionalized cyclohexenonedicarboxylates from related compounds . Additionally, the synthesis of novel ethyl dihydropyridine derivatives was reported, which involved the reaction of intermediates with various amines, suggesting potential antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their functional groups. The presence of the cyano group and the carboxylate ester moiety can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as a pharmaceutical agent, as they determine how it interacts with biological systems and how it can be processed in the laboratory .

科学的研究の応用

Synthesis Approaches and Chemical Reactions

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound involved in various synthetic pathways, demonstrating its versatility in organic chemistry. Kumar et al. (2013) outlined a method for synthesizing highly functionalized 6-oxo-1,6-dihydropyridines, highlighting the compound's role in one-pot reactions from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters, elucidating a mechanism involving potassium hydrogen carbonate mediated conjugate addition followed by intramolecular condensation (Kumar et al., 2013). Additionally, Maryasov et al. (2021) synthesized methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and their acids by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively, showcasing the compound's potential in generating new chemical entities (Maryasov et al., 2021).

Antimicrobial and Antifungal Applications

El-Sehrawi et al. (2015) explored the antimicrobial and antifungal potential of novel 6-oxo-pyridine-3-carboxamide derivatives, including methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. Their study found significant antibacterial activity against various bacteria, comparable to Ampicillin and Gentamicin, and antifungal activity against Aspergillus fumigatus, comparable to Amphotericin B, highlighting the compound's potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).

Applications in Dye Synthesis and Textile Industry

Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives, including methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate-related compounds. These dyes, upon metal complexation with copper, cobalt, and zinc, were applied to polyester and nylon fabrics, showing good fastness properties and vibrant colors. This indicates the compound's relevance in developing dyes with excellent performance on synthetic fabrics (Abolude et al., 2021).

Novel Synthetic Pathways and Compound Derivatives

Further research by Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, demonstrating the compound's capacity for chemical modification and the development of new derivatives with potential biological activity (Hayotsyan et al., 2019).

Safety And Hazards

特性

IUPAC Name |

methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFNIGGWFTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585465 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

929973-87-5 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)